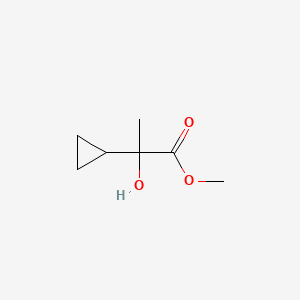

Methyl 2-cyclopropyl-2-hydroxypropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopropyl-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQWECZOGNXQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyclopropyl 2 Hydroxypropanoate and Its Enantiomers

Classical Chemical Synthesis Approaches

Classical synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate often relies on established organic chemistry reactions, focusing on the formation of the ester and the cyclopropyl (B3062369) ring through well-documented mechanisms.

Esterification Reactions of 2-cyclopropyl-2-hydroxypropanoic Acid Derivatives

A primary method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-cyclopropyl-2-hydroxypropanoic acid. This transformation is a fundamental reaction in organic synthesis.

The direct esterification of 2-cyclopropyl-2-hydroxypropanoic acid with methanol (B129727) is a common and effective method for producing the methyl ester. google.compatentalert.com This reaction is typically catalyzed by a strong acid. Thionyl chloride (SOCl₂) is a particularly effective reagent for this purpose as it converts the carboxylic acid into an acyl chloride intermediate, which is highly reactive towards the alcohol. masterorganicchemistry.com

The general mechanism involves the activation of the carboxylic acid by thionyl chloride to form an acyl chloride. This is followed by nucleophilic attack from methanol to yield the final ester product, this compound. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com While specific conditions for 2-cyclopropyl-2-hydroxypropanoic acid are not detailed in the provided sources, the general Fischer esterification reaction is a reversible process where the use of an excess of the alcohol (methanol) can shift the equilibrium towards the product side. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Table 1: Reaction Conditions for Acid-Catalyzed Esterification

| Reactant | Reagent | Catalyst | Key Features |

| Carboxylic Acid | Methanol | Thionyl Chloride (SOCl₂) | Forms highly reactive acyl chloride intermediate; Gaseous byproducts (SO₂, HCl) drive reaction completion. masterorganicchemistry.com |

| Carboxylic Acid | Methanol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; Excess alcohol shifts equilibrium towards the ester product (Fischer Esterification). masterorganicchemistry.comchemguide.co.uk |

Strategies for Stereoselective Cyclopropyl Ring Formation

The formation of the cyclopropyl ring with control over its stereochemistry is a critical aspect of synthesizing specific isomers of the target molecule. A number of methods exist for the stereoselective synthesis of cyclopropanes. researchgate.net One notable method is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ketone with a sulfur ylide to form a cyclopropyl ketone. nih.govnih.gov This ketone can then be further manipulated to introduce the other necessary functional groups. The stereoselectivity of such reactions is often influenced by the nature of the reactants and the reaction conditions. Other methods for cyclopropane (B1198618) synthesis include the Simmons-Smith reaction and various metal-catalyzed cyclopropanations from diazo compounds. researchgate.netorganic-chemistry.org

Derivatization from Poly(3-cyclopropyl-3-hydroxypropionate)

This compound can be conceptualized as a derivative of 3-cyclopropyl-3-hydroxypropionic acid, which can be obtained from the polymer Poly(3-cyclopropyl-3-hydroxypropionate). google.compatentalert.com This bioplastic can be synthesized by various microorganisms. nih.govnih.gov The polymer can be hydrolyzed to yield the monomer, 3-cyclopropyl-3-hydroxypropionic acid or its esters. google.compatentalert.com Although this provides a potential route to a related structure, further chemical transformations would be necessary to convert the 3-hydroxy isomer to the desired 2-hydroxy structure, which falls outside the direct derivatization mentioned in the initial scope.

Asymmetric Synthesis and Stereocontrol Strategies

Achieving enantiopure forms of this compound requires the use of asymmetric synthesis techniques that can control the formation of chiral centers.

Enantioselective Synthetic Routes to Chiral 2-cyclopropyl-2-hydroxypropanoate

The development of enantioselective routes to chiral cyclopropyl-containing molecules is an active area of research. For instance, enzymatic hydrolysis of a racemic N-Boc-protected methyl ester of cyclopropylglycine using the enzyme papain has been shown to afford both enantiomers of cyclopropylglycine with high enantiomeric excess. researchgate.net A similar enzymatic resolution strategy could potentially be applied to a racemic mixture of this compound or its derivatives to isolate the desired enantiomer.

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, demonstrating a method to construct complex carbocycles with high stereocontrol. nih.gov Such advanced methodologies highlight the potential for creating chiral complexity in molecules containing a cyclopropyl group, which could be adapted for the asymmetric synthesis of the target compound.

Diastereoselective Transformations and Resolution Techniques

The synthesis of specific stereoisomers of this compound often involves the strategic management of diastereomeric intermediates. This can be achieved through either diastereoselective reactions that favor the formation of one diastereomer over another, or through the resolution of a mixture of diastereomers.

Diastereomeric Resolution via Intermediate Formation

A common strategy to obtain enantiomerically pure compounds is through the resolution of diastereomeric intermediates. This process involves reacting a racemic mixture of a precursor with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization or chromatography. Once separated, the chiral auxiliary can be removed to yield the desired enantiomer.

In the context of this compound, a plausible precursor would be a racemic mixture of 2-cyclopropyl-2-hydroxypropanoic acid. This acid can be esterified with a chiral alcohol to form diastereomeric esters, which can then be separated. Subsequent transesterification would yield the target methyl ester in an enantiomerically enriched form.

Alternatively, the synthesis may proceed through a precursor that already contains a chiral center, allowing for diastereoselective reactions. For instance, the reduction of a ketoester precursor, such as methyl 2-cyclopropyl-2-oxopropanoate, can lead to the formation of two diastereomers of this compound. While not always perfectly selective, this method can enrich the product in one diastereomer. Research on analogous compounds, such as ethyl α-cyclopropylpyruvates, has shown that the reduction of the α-keto group leads to the corresponding α-hydroxyesters as a mixture of diastereomers. wpmucdn.com

Biocatalytic Approaches Utilizing Enzymatic Systems

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. Enzymes, such as lipases and aldolases, are particularly effective in producing enantiomerically pure compounds.

Enzyme-Mediated Reactions (e.g., Aldolases, Lipases) for Chiral Adducts

Lipases are widely used for the kinetic resolution of racemic alcohols and esters. jocpr.com In a kinetic resolution process, a lipase (B570770) selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For this compound, a racemic mixture could be subjected to lipase-catalyzed hydrolysis or transesterification.

For example, a racemic mixture of this compound could be treated with a lipase in the presence of an acyl donor. The lipase would selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form an ester, leaving the (S)-enantiomer as the unreacted alcohol. These two compounds could then be separated. Conversely, a racemic ester could undergo enantioselective hydrolysis catalyzed by a lipase, where one enantiomer is preferentially hydrolyzed to the corresponding alcohol. nih.govnih.gov The efficiency of such resolutions is well-documented for a variety of structurally diverse esters. unimi.it

| Enzyme Type | Reaction | Application to Target Compound | Potential Outcome |

|---|---|---|---|

| Lipase | Kinetic Resolution (Acylation) | Racemic this compound + Acyl Donor | Enantioselective formation of an acylated ester from one enantiomer, leaving the other enantiomer as the alcohol. |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic this compound in aqueous media | Enantioselective hydrolysis of one enantiomer to 2-cyclopropyl-2-hydroxypropanoic acid, leaving the other enantiomer as the methyl ester. |

Aldolases are another class of enzymes that can be employed to create chiral precursors. These enzymes catalyze stereoselective aldol (B89426) reactions, forming carbon-carbon bonds with control over the newly generated chiral centers. nih.govresearchgate.net An aldolase (B8822740) could potentially be used to synthesize a chiral precursor to 2-cyclopropyl-2-hydroxypropanoic acid from simpler, achiral starting materials. csic.es For example, an aldolase could catalyze the reaction between pyruvate (B1213749) and cyclopropanecarboxaldehyde. The resulting chiral β-hydroxy-α-keto acid could then be converted to the target compound through subsequent chemical steps, including decarboxylation and esterification.

| Enzyme Type | Reaction | Potential Precursors | Chiral Intermediate |

|---|---|---|---|

| Aldolase | Aldol Condensation | Pyruvate and Cyclopropanecarboxaldehyde | A chiral β-hydroxy-α-keto acid, a precursor to 2-cyclopropyl-2-hydroxypropanoic acid. |

These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for obtaining enantiomerically pure this compound and its derivatives.

Stereochemical Investigations of Methyl 2 Cyclopropyl 2 Hydroxypropanoate

Chiral Properties and Enantiomeric Forms of 2-cyclopropyl-2-hydroxypropanoate

Methyl 2-cyclopropyl-2-hydroxypropanoate possesses a single stereogenic center at the C2 carbon. This carbon atom is bonded to four different substituents: a methyl group (-CH3), a cyclopropyl (B3062369) group (-C3H5), a hydroxyl group (-OH), and a methoxycarbonyl group (-COOCH3). The presence of this chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-Methyl 2-cyclopropyl-2-hydroxypropanoate and (S)-Methyl 2-cyclopropyl-2-hydroxypropanoate, according to the Cahn-Ingold-Prelog (CIP) priority rules. The physical and chemical properties of these enantiomers are identical, with the exception of their interaction with other chiral entities and their effect on plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it to an equal extent in the counter-clockwise direction (levorotatory, (-)).

A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive, as the rotations of the individual enantiomers cancel each other out. The separation of these enantiomers, a process known as chiral resolution, would be necessary to study their individual properties. This could potentially be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Table 1: Predicted Chiral Properties of this compound Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| Stereochemical Descriptor | (R) | (S) | (±) or (rac) |

| Optical Rotation | Predicted to be equal in magnitude but opposite in sign to the (S)-enantiomer. | Predicted to be equal in magnitude but opposite in sign to the (R)-enantiomer. | Zero |

| Melting Point | Identical to the (S)-enantiomer. | Identical to the (R)-enantiomer. | May differ from the pure enantiomers. |

| Boiling Point | Identical to the (S)-enantiomer. | Identical to the (R)-enantiomer. | Identical to the pure enantiomers. |

| Solubility in Achiral Solvents | Identical to the (S)-enantiomer. | Identical to the (R)-enantiomer. | Identical to the pure enantiomers. |

| Reactivity with Achiral Reagents | Identical to the (S)-enantiomer. | Identical to the (R)-enantiomer. | Identical to the pure enantiomers. |

Note: The specific rotation values for the enantiomers of this compound have not been reported in the literature.

Configurational Stability and Stereogenic Center Characteristics

The stereogenic center of this compound is a quaternary carbon, which generally imparts significant configurational stability. Racemization, the process by which one enantiomer converts into an equal mixture of both, would require the breaking and reforming of a covalent bond at the chiral center. Under normal conditions, this is a high-energy process, and the stereochemistry is expected to be stable.

However, the stability of the stereocenter could be compromised under certain reaction conditions. For example, reactions that proceed through a planar intermediate, such as a carbocation or a radical at the C2 position, would lead to loss of stereochemical information and result in a racemic product. The cyclopropyl group is known to stabilize an adjacent positive charge through its unique electronic properties, which could facilitate the formation of a carbocation intermediate under acidic conditions.

The stability of the stereocenter is also influenced by the steric bulk of the surrounding groups. The presence of the relatively rigid and sterically demanding cyclopropyl group, along with the methyl, hydroxyl, and methoxycarbonyl groups, would likely create a congested environment around the chiral center, potentially hindering reactions that require backside attack, such as in an SN2-type mechanism.

Impact of Absolute Stereochemistry on Downstream Chemical Reactivity

The absolute stereochemistry of a chiral molecule can have a profound impact on its reactivity with other chiral molecules or in a chiral environment. While the reactivity of the (R) and (S) enantiomers of this compound with achiral reagents would be identical, their reactions with chiral reagents can proceed at different rates and lead to different products.

This principle is fundamental to asymmetric synthesis, where a chiral substrate or reagent is used to selectively produce one enantiomer of a product. For example, if the hydroxyl group of (R)-Methyl 2-cyclopropyl-2-hydroxypropanoate were to be used as a directing group in a subsequent reaction, its specific spatial orientation would influence the approach of reagents, leading to a diastereoselective outcome.

The steric and electronic effects of the cyclopropyl and methyl groups, in conjunction with the stereochemistry at C2, would create a unique three-dimensional landscape that dictates how the molecule interacts with other reactants. For instance, in an enzyme-catalyzed reaction, the active site of the enzyme is chiral and would likely exhibit a strong preference for one enantiomer over the other, leading to highly specific transformations for only one of the enantiomers.

In diastereoselective reactions, the existing stereocenter in a pure enantiomer of this compound would influence the creation of a new stereocenter elsewhere in the molecule. The relative orientation of the substituents around the original chiral center would sterically and electronically favor the formation of one diastereomer over the other.

Reaction Mechanisms and Advanced Chemical Transformations Involving Methyl 2 Cyclopropyl 2 Hydroxypropanoate

Mechanisms Associated with the α-Hydroxy Ester Functionality

The α-hydroxy ester group is the primary site for several fundamental organic reactions. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the hydroxyl group.

Nucleophilic acyl substitution is a characteristic reaction of esters, where a nucleophile replaces the alkoxy group. masterorganicchemistry.comyoutube.com The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comyoutube.com For Methyl 2-cyclopropyl-2-hydroxypropanoate, this reaction involves the attack of a nucleophile on the carbonyl carbon.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. byjus.com Subsequent proton transfer and elimination of methanol (B129727) yield 2-cyclopropyl-2-hydroxypropanoic acid. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water. youtube.com

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the ester carbonyl. masterorganicchemistry.com This step forms a tetrahedral alkoxide intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to yield the carboxylate salt, driving the reaction to completion and making it effectively irreversible. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the final 2-cyclopropyl-2-hydroxypropanoic acid.

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a key concept in these transformations. The general order of reactivity is acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. This trend is largely influenced by the leaving group's ability, with better leaving groups (weaker bases) facilitating the reaction.

The α-hydroxy ester functionality in this compound serves as a versatile precursor for various other functional groups through several mechanistic pathways. solubilityofthings.comimperial.ac.ukfsu.eduorganic-chemistry.org

Conversion to Amides: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This nucleophilic acyl substitution reaction typically requires heating and results in the displacement of the methoxy (B1213986) group by the amine nucleophile.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride agent to the corresponding primary alcohol, yielding 1-cyclopropylpropane-1,2-diol.

Oxidation of the Hydroxyl Group: The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols.

Conversion of the Hydroxyl Group: The tertiary hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, under appropriate conditions. nih.gov This activation facilitates subsequent nucleophilic substitution or elimination reactions at the tertiary carbon center.

Interactive Table: Functional Group Interconversions of the α-Hydroxy Ester Moiety

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Ester | H₃O⁺, H₂O | Carboxylic Acid | Hydrolysis |

| Ester | NaOH, H₂O then H₃O⁺ | Carboxylic Acid | Saponification |

| Ester | R₂NH | Amide | Aminolysis |

| Ester | LiAlH₄ then H₃O⁺ | Diol (from ester and alcohol) | Reduction |

Rearrangement Reactions of Cyclopropylcarbinyl Moieties

The presence of the cyclopropyl (B3062369) group adjacent to the tertiary alcohol center (a cyclopropylcarbinyl system) makes this compound susceptible to a variety of rearrangement reactions, particularly those involving carbocationic intermediates. nih.govrsc.orgresearchgate.net

While the user prompt specified " youtube.comyoutube.com-Shift Rearrangements," the common and well-documented rearrangements for oxonium ylides are nih.govualberta.ca-Stevens and byjus.comnih.gov-sigmatropic rearrangements. reading.ac.ukrsc.orgresearchgate.netmarymount.edu Oxonium ylides are reactive intermediates that can be generated from the reaction of a carbene or carbenoid with an oxygen atom of an ether or alcohol. marymount.edu In the context of a molecule like this compound, the hydroxyl group could be converted to an ether, which could then form an oxonium ylide.

The Stevens rearrangement is a nih.govualberta.ca-shift, while the Sommelet-Hauser rearrangement is a byjus.comnih.gov-sigmatropic shift. reading.ac.uk A nih.govualberta.ca-Stevens rearrangement of an oxonium ylide involving a cyclopropylcarbinyl group has been studied as a method for generating cyclobutanones. ualberta.ca The mechanism is thought to proceed through either a concerted pathway or a stepwise process involving radical or zwitterionic intermediates. ualberta.ca The presence of an intact cyclopropane (B1198618) ring in the final product suggests a mechanism that avoids radical intermediates, as cyclopropylcarbinyl radicals are known to undergo rapid ring-opening. ualberta.ca

The transformation of a cyclopropylcarbinyl system into a cyclobutanone (B123998) is a known ring-expansion reaction. organic-chemistry.org This rearrangement is typically facilitated by the formation of a carbocation at the carbinyl center. For a tertiary alcohol like that in this compound, treatment with acid can lead to the loss of water and the formation of a tertiary cyclopropylcarbinyl cation.

This cation can then undergo a rearrangement where one of the cyclopropane C-C bonds migrates to the cationic center, expanding the three-membered ring to a four-membered ring and forming a cyclobutyl cation. This intermediate is then quenched to afford a cyclobutanone derivative. This process is a type of pinacol-type rearrangement and provides a valuable method for the synthesis of substituted cyclobutanones. organic-chemistry.org The regioselectivity of the ring expansion is influenced by the substituents on the cyclopropane ring.

Interactive Table: Key Rearrangement Reactions

| Reaction Type | Key Intermediate | Resulting Structure | Driving Force |

|---|---|---|---|

| nih.govualberta.ca-Stevens Rearrangement | Oxonium Ylide | Cyclobutanone | Formation of a more stable carbonyl group |

Theoretical and Experimental Mechanistic Studies of Related Hydroxy Esters

While specific mechanistic studies on this compound are not abundant in the literature, extensive research on related α-hydroxy esters and cyclopropyl systems provides significant insights into its probable reactivity.

Experimental Studies: Experimental investigations into the hydrolysis kinetics of various α-hydroxy esters have been performed to understand the influence of substituents on the reaction rate. copernicus.orgresearchgate.net For example, studies on the enzymatic hydrolysis of lactate (B86563) esters have provided data on how the alkyl group of the ester affects the rate of hydrolysis. Furthermore, experimental work on the rearrangement of cyclopropylcarbinols and their derivatives has elucidated the stereochemical outcomes and the influence of reaction conditions on product distribution. nih.gov For instance, studies on the tandem Heck-ring-opening of cyclopropyldiol derivatives have provided detailed mechanistic insights through a combination of experimental results and DFT studies. nih.gov

Theoretical Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the reaction mechanisms of complex organic transformations. mdpi.comnih.govresearchgate.netnih.gov DFT studies on the acid-catalyzed esterification, the reverse of hydrolysis, have provided detailed energy profiles of the reaction pathway, including the structures of transition states and intermediates. researchgate.net For cyclopropyl systems, theoretical studies have been used to understand the mechanism of ring-opening reactions of cyclopropyl ketones and the reactivity of cyclopropylcarbinyl cations. rsc.org Such computational studies can predict the activation barriers for different potential pathways and explain the observed regioselectivity and stereoselectivity in reactions involving these strained ring systems. For example, DFT calculations have been used to rationalize the stereochemical outcomes in the synthesis of enantioenriched α-hydroxy amides from substrates containing cyclopropyl groups. acs.orgacs.org

Gas-Phase Decomposition Kinetics

Currently, there is a lack of specific published experimental data on the gas-phase decomposition kinetics of this compound. Kinetic studies on analogous compounds, such as esters and other cyclopropane derivatives, often reveal first-order reaction kinetics for their unimolecular decomposition. The rate of decomposition is typically dependent on temperature and can be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor.

To provide a comprehensive understanding, a hypothetical data table is presented below to illustrate the kind of kinetic parameters that would be determined from experimental studies.

Hypothetical Kinetic Data for the Gas-Phase Decomposition of this compound | Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | | :--- | :--- | :--- | :--- | | 600 | k₁ | rowspan="5" | Ea | rowspan="5" | A | | 625 | k₂ | | 650 | k₃ | | 675 | k₄ | | 700 | k₅ |

Note: The values in this table are placeholders and would need to be determined experimentally.

Computational Elucidation of Transition States and Reaction Pathways

Computational chemistry, particularly density functional theory (DFT) and ab initio methods, serves as a powerful tool to investigate the mechanisms of complex chemical reactions at a molecular level. For this compound, computational studies could elucidate the structures of transition states, intermediates, and products, as well as the energetics of various reaction pathways.

Potential decomposition pathways that could be investigated computationally include:

Ester Pyrolysis (cis-Elimination): A common pathway for esters involving a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene.

Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo thermal rearrangement to form various isomeric structures.

Decarboxylation and Decarbonylation: Fragmentation reactions leading to the loss of carbon dioxide or carbon monoxide.

Radical-mediated Pathways: Homolytic bond cleavage at higher temperatures can initiate radical chain reactions.

A summary of potential computational findings is presented in the hypothetical table below.

Hypothetical Computational Data for Decomposition Pathways of this compound

| Reaction Pathway | Transition State Geometry | Activation Barrier (kJ/mol) | Reaction Enthalpy (kJ/mol) |

|---|---|---|---|

| Ester Pyrolysis | Six-membered ring | ΔE‡₁ | ΔH₁ |

| Cyclopropyl Ring Opening | Biradical-like | ΔE‡₂ | ΔH₂ |

Note: The values in this table are illustrative and would be the output of detailed quantum chemical calculations.

Further dedicated experimental and computational research is necessary to fully characterize the gas-phase decomposition kinetics and reaction mechanisms of this compound.

Applications of Methyl 2 Cyclopropyl 2 Hydroxypropanoate in Advanced Organic Synthesis

As a Chiral Building Block and Synthetic Intermediate

The primary application of Methyl 2-cyclopropyl-2-hydroxypropanoate in organic synthesis is its role as a chiral building block. Chiral building blocks are optically active molecules that are incorporated into a larger synthetic target, transferring their stereochemical properties to the final product. ontosight.ai This strategy is fundamental in pharmaceutical chemistry, where the specific three-dimensional arrangement of atoms (enantiomer) of a drug can determine its efficacy and safety.

The value of this compound as a chiral synthon is derived from several key structural features. The tertiary alcohol provides a site for a variety of chemical transformations, while the adjacent stereocenter dictates the spatial outcome of these reactions. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, offering further points for molecular elaboration. The cyclopropyl (B3062369) group is a well-recognized pharmacophore that can impart conformational rigidity and improved metabolic stability to a molecule.

Key Structural Features and Their Synthetic Potential

| Feature | Chemical Group | Potential Synthetic Transformations |

| Stereocenter | Quaternary Carbon | Control of stereochemistry in subsequent reactions. |

| Hydroxyl Group | Tertiary Alcohol | Etherification, esterification, oxidation, or use as a directing group. |

| Ester Group | Methyl Ester | Hydrolysis to carboxylic acid, amidation, reduction to alcohol. |

| Cyclopropyl Ring | Strained Carbocycle | Serves as a rigid scaffold, participates in ring-opening reactions. |

As a synthetic intermediate, this compound serves as a precursor in convergent synthesis routes, where complex molecules are assembled from smaller, pre-functionalized fragments. ontosight.ai Its defined stereochemistry and multiple functional handles allow for reliable and predictable integration into multi-step synthetic sequences.

Precursor in the Synthesis of Complex Organic Molecules

The structural elements of this compound make it an ideal starting point for the synthesis of more complex molecular architectures, including active pharmaceutical ingredients (APIs).

While specific, publicly documented industrial synthesis routes commencing from this compound are limited, its potential is readily apparent from its structure. It can serve as a key fragment for APIs that require a cyclopropyl moiety adjacent to a functionalized quaternary carbon center.

For instance, in a hypothetical multi-step synthesis, the compound could be elaborated into a more complex pharmaceutical intermediate. The synthetic sequence might involve the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid could then be coupled with a desired amine using standard peptide coupling reagents to form an amide bond, a common linkage in many pharmaceutical compounds. The tertiary hydroxyl group could be retained to influence solubility and binding or be used as a handle for further functionalization, such as conversion to an ether or replacement through a nucleophilic substitution reaction. Such strategies are crucial in building the molecular framework of modern drugs.

The cyclopropyl group is a key structural motif in various biologically active compounds, including potent enzyme inhibitors. A prominent example is in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govnih.gov Many Mpro inhibitors are peptidomimetic compounds designed to fit into the enzyme's active site.

The structure of some advanced SARS-CoV-2 Mpro inhibitors reveals the importance of small, rigid groups like cyclopropane (B1198618). For example, in the inhibitor known as 13b, a cyclopropylmethyl moiety fits into the S2 subsite of the protease, contributing to the compound's high binding affinity. researchgate.net

This compound represents a potential starting material for constructing such inhibitors. A synthetic strategy could involve converting the ester and alcohol functionalities into the necessary peptide-like backbone. For example, the ester could be transformed into an amide to mimic a peptide bond, and the alcohol could be modified or replaced to link to other parts of the inhibitor structure. The inherent chirality of the building block would be critical in ensuring the correct spatial orientation for optimal binding to the chiral active site of the Mpro enzyme.

Examples of Mpro Inhibitors with Relevant Structural Motifs

| Inhibitor | Key Structural Feature | Reported Activity (IC₅₀) |

| GC-376 | Aldehyde Warhead, Glutamine Mimic | Potent (nanomolar range) |

| 13b | γ-Lactam (P1), Cyclopropylmethyl (P2) | Potent (nanomolar range) |

| Ensitrelvir | Non-peptidic, Heterocyclic | 0.013 µM |

This table showcases inhibitors with features that could potentially be synthesized from cyclopropyl-containing building blocks, illustrating the relevance of the motif.

Role in Generating Strained Ring Systems

The cyclopropane ring in this compound is not merely a passive scaffold; its significant ring strain (approximately 27 kcal/mol) makes it an active participant in chemical transformations. bldpharm.com This inherent strain can be harnessed as a driving force for reactions that lead to the formation of different, often larger, ring systems. chemeo.com

One common class of reactions involves the acid- or metal-catalyzed ring-opening of the cyclopropane. For example, treatment of a cyclopropylcarbinol system (similar to the structure of our title compound after ester reduction) with a Brønsted or Lewis acid can induce a rearrangement to form a homoallylic alcohol or a cyclobutanol. This ring expansion provides a pathway to four-membered ring systems, which are themselves valuable synthetic intermediates. acs.org

Furthermore, cyclopropanes substituted with activating groups can undergo formal cycloaddition reactions. chemeo.com Under radical or photocatalytic conditions, the cyclopropane C-C bond can cleave homolytically. The resulting diradical intermediate can then be trapped by an alkene or alkyne to form larger carbocycles, such as cyclopentanes. The specific functional groups on this compound, particularly the hydroxyl and ester groups, can influence the regioselectivity and stereoselectivity of these ring-opening and cycloaddition reactions, offering a sophisticated tool for constructing complex molecular frameworks. ontosight.ai

Advanced Spectroscopic and Analytical Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-cyclopropyl-2-hydroxypropanoate. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. st-andrews.ac.ukmdpi.com

In ¹H NMR spectroscopy, the protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region of the spectrum, typically between 0.3 and 1.2 ppm, due to the ring's shielding effects. These protons would exhibit complex splitting patterns (multiplets) resulting from geminal and vicinal coupling. The methyl group attached to the chiral center (C2) would likely resonate as a singlet around 1.5 ppm. The ester methyl group protons are expected to appear as a singlet further downfield, typically around 3.7 ppm. The hydroxyl proton signal is often a broad singlet whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information. The carbons of the cyclopropyl ring would appear at high field, while the quaternary carbon of the chiral center (C2) would be found around 70-80 ppm. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, often above 170 ppm. st-andrews.ac.uk

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the cyclopropyl ring, while HSQC correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl-H | 0.3 - 1.2 | Multiplet |

| C(OH)CH ₃ | ~1.5 | Singlet |

| OH | Variable | Broad Singlet |

| OCH ₃ | ~3.7 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl-CH₂ | 5 - 20 |

| Cyclopropyl-CH | 15 - 30 |

| C(OH)C H₃ | ~25 |

| OC H₃ | ~52 |

| C -OH | 70 - 80 |

| C =O | >170 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, separating and quantifying its enantiomers is critical, particularly in asymmetric synthesis research. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (ee) of a sample. researchgate.netnih.govnih.gov

The method involves using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times. nih.gov Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. The mobile phase is carefully optimized to achieve baseline separation of the enantiomeric peaks; this typically consists of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol) for normal-phase chromatography.

By integrating the area of the two peaks in the resulting chromatogram, the ratio of the enantiomers can be precisely calculated. The enantiomeric excess is then determined using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This provides a quantitative measure of the stereochemical purity of the synthesized compound.

Table 3: Representative Chiral HPLC Method and Results

| Parameter | Value |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Calculated Enantiomeric Excess | Example: 95% ee |

Mass Spectrometry for Monitoring Reaction Progress and Product Characterization (beyond basic identification)

Mass spectrometry (MS) is a powerful analytical technique used for more than just determining the molecular weight of this compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an effective tool for monitoring the progress of a synthesis reaction in real-time. By taking aliquots from the reaction mixture, researchers can track the consumption of starting materials and the formation of the desired product by observing their respective molecular ion peaks.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecule, which can be used to determine its elemental composition with high confidence. This is crucial for confirming that the product has the correct chemical formula, C₇H₁₂O₃.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can offer structural insights. For this compound, characteristic fragments might include the loss of a methoxy (B1213986) group (•OCH₃), the loss of a water molecule (H₂O), or cleavage of the cyclopropyl ring, providing corroborating evidence for the proposed structure.

Optical Rotation Measurements for Stereochemical Analysis

Optical rotation measurement, or polarimetry, is a classical method for analyzing chiral substances. pressbooks.pubmasterorganicchemistry.com It is based on the principle that enantiomers of a chiral compound rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-).

The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). youtube.com The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line, 589 nm).

For this compound, the (R)- and (S)-enantiomers will have specific rotation values that are equal in magnitude but opposite in sign. While chiral HPLC is more accurate for determining enantiomeric excess, optical rotation provides a rapid assessment of the stereochemical outcome of a reaction and is essential for characterizing the final, purified enantiopure compound. np-mrd.org

Table 4: Hypothetical Optical Rotation Data

| Enantiomer | Specific Rotation [α]²⁰D (c=1, CHCl₃) |

| (R)-Methyl 2-cyclopropyl-2-hydroxypropanoate | -25.5° |

| (S)-Methyl 2-cyclopropyl-2-hydroxypropanoate | +25.5° |

Future Research Directions and Perspectives in the Chemistry of Methyl 2 Cyclopropyl 2 Hydroxypropanoate

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For methyl 2-cyclopropyl-2-hydroxypropanoate, which contains a chiral center at the 2-position, the development of efficient and sustainable stereoselective synthetic routes is of paramount importance. Future research in this area will likely focus on several key strategies.

One promising avenue is the advancement of asymmetric catalytic methods. While various methods exist for the asymmetric synthesis of tertiary alcohols, adapting these to substrates containing a cyclopropyl (B3062369) group presents unique challenges and opportunities. elsevierpure.comnih.gov Future investigations could explore the use of novel chiral ligands and metal catalysts to achieve high enantioselectivity in the addition of a methyl group equivalent to a cyclopropyl ketoester precursor. Furthermore, the development of organocatalytic methods would offer a more sustainable and metal-free alternative.

Another area of focus will be on chemoenzymatic approaches. The use of engineered enzymes, such as ketoreductases, could provide a highly selective and environmentally benign method for the stereoselective reduction of a corresponding β-keto ester. nih.gov The high stereocontrol offered by enzymatic catalysis could lead to the production of either enantiomer of this compound with high optical purity.

Furthermore, the principles of green chemistry will undoubtedly guide the development of future synthetic routes. This includes the use of safer solvents, minimizing waste, and developing catalytic processes that can be run under mild conditions. The "hydrogen borrowing" catalysis is an example of a sustainable method that could be adapted for the α-cyclopropanation of ketones, offering a greener approach to the synthesis of precursors to the target molecule. acs.orgnih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Metal Catalysis | High turnover numbers, broad substrate scope. | Metal contamination, cost of ligands and metals. |

| Organocatalysis | Metal-free, often milder conditions. | Lower turnover frequency, catalyst loading. |

| Chemoenzymatic Synthesis | High enantioselectivity, environmentally benign. | Enzyme stability, substrate specificity. |

| Sustainable Methods (e.g., Hydrogen Borrowing) | Reduced waste, use of safer reagents. | Requires specific catalyst development. |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The strained nature of the cyclopropane (B1198618) ring, combined with the presence of a tertiary alcohol and an ester group, makes this compound a versatile substrate for exploring novel reaction pathways. Future research is expected to delve into the unique reactivity of this molecule.

A key area of investigation will be the catalytic ring-opening reactions of the cyclopropane moiety. The tertiary alcohol can act as a directing group, influencing the regioselectivity and stereoselectivity of the ring-opening process. Transition metal-catalyzed ring-opening cross-coupling reactions could lead to the formation of a variety of acyclic structures with multiple stereocenters. nih.gov For instance, palladium-catalyzed ring-opening has been shown to be effective for aryl cyclopropyl ketones. rsc.org The development of asymmetric ring-opening reactions using chiral catalysts could provide access to a diverse range of enantioenriched products. nih.govrsc.org

The rearrangement of cyclopropyl carbinol systems is another fertile ground for future research. Under acidic or thermal conditions, or in the presence of transition metal catalysts, cyclopropyl carbinols can undergo a variety of rearrangements to afford different carbocyclic and heterocyclic scaffolds. Mechanistic studies, potentially using cyclopropane probes, will be crucial to understanding and controlling these transformations. acs.orgnih.govnih.gov The vinylcyclopropane (B126155) rearrangement, for example, is a powerful tool for the synthesis of cyclopentene (B43876) rings. wikipedia.org

Furthermore, the development of catalytic transformations that selectively functionalize the C-H bonds of the cyclopropane ring or the methyl group would be highly valuable. Such methods would allow for the late-stage modification of the molecule, providing rapid access to a library of analogues for biological screening.

Expansion of Applications in Diverse Areas of Organic and Medicinal Chemistry

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy to enhance their pharmacological properties. nih.govscientificupdate.comacs.org The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity. unl.pt this compound, as a chiral building block, is well-positioned to contribute to the synthesis of novel therapeutic agents.

Future research will likely see the application of this compound in the synthesis of a wide range of biologically active molecules. Its structural motifs are found in compounds with potential antibacterial, antifungal, antiviral, and antitumor activities. nih.gov For example, cyclopropane-containing nucleoside analogues have been investigated as potential antiviral agents. The unique stereochemistry and functionality of this compound could be leveraged to create novel analogues with improved efficacy.

Beyond medicinal chemistry, this compound could find applications in the synthesis of natural products and other complex organic molecules. The ability to undergo stereoselective transformations makes it a valuable synthon for the construction of intricate molecular architectures. For instance, the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives highlights the utility of the cyclopropyl core as a platform for stereoselective synthesis. nih.gov

Table 2: Potential Therapeutic Areas for Compounds Derived from this compound

| Therapeutic Area | Rationale for Application |

| Infectious Diseases | Cyclopropane moieties are present in various antimicrobial and antiviral agents. nih.gov |

| Oncology | The conformational rigidity imparted by the cyclopropane ring can enhance binding to cancer targets. semanticscholar.org |

| Neuroscience | Cyclopropane-containing compounds have shown activity in the central nervous system. unl.pt |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

To fully unlock the potential of this compound, a deep understanding of its structure, reactivity, and reaction mechanisms is essential. The integration of computational and experimental approaches will be crucial in this endeavor.

Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction pathways of various transformations involving this molecule. rsc.orgresearchgate.net For example, computational studies can help to elucidate the mechanism of catalytic ring-opening reactions and predict the stereochemical outcomes of asymmetric syntheses. acs.orgacs.org Understanding the ring strain of the cyclopropane moiety through computational methods can also help in predicting its reactivity. numberanalytics.comutexas.edumasterorganicchemistry.comresearchgate.net

Molecular modeling and docking studies can be employed to design novel drug candidates based on the this compound scaffold. By simulating the interaction of these molecules with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity.

The synergy between computational predictions and experimental validation will accelerate the discovery of new reactions and applications. For instance, computational screening of potential catalysts for a desired transformation can significantly reduce the experimental effort required for catalyst optimization. Similarly, experimental observations of unexpected reactivity can be rationalized and further explored through mechanistic studies guided by computational chemistry.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| Michael Addition | Dialkythiourea, THF, 0°C → RT | Spirocyclopropaneoxazoline | 65–78 |

| Grignard + Aldehyde | RMgX (X = Cl, Br), Aldehyde, −78°C → RT | Cyclopropane-carboxylate | 70–85 |

Basic: How can researchers ensure compound purity during synthesis?

Methodological Answer:

Purity is critical for reproducibility. Use:

- HPLC Analysis : To monitor impurities (e.g., related esters or hydroxylated by-products). Reference standards like Imp. M (EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 60057-62-7) can aid identification .

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on polarity gradients.

Q. Table 2: Common Impurities and Retention Times

| Impurity Name | CAS Number | Retention Time (min) | HPLC Column |

|---|---|---|---|

| 2-Methylpropanoic Acid | 938-94-3 | 8.2 | C18, 5µm |

| Cyclopropyl-dimer | Not reported | 12.7 | C18, 5µm |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (similar to 2-bromo-2-methylpropane hazards) .

- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl or MeOH).

Advanced: How can low yields in cyclopropane ring formation be addressed?

Methodological Answer:

Low yields often stem from ring strain or competing side reactions. Mitigate via:

- Catalytic Optimization : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .

- Temperature Control : Slow addition of Grignard reagents at −78°C to suppress polymerization .

Q. Table 3: Yield Optimization Under Varied Conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) | By-Product (%) |

|---|---|---|---|---|

| None | RT | THF | 45 | 22 |

| BF₃·Et₂O | −78 → RT | Et₂O | 82 | 5 |

Advanced: How to resolve stereochemical ambiguities in the product?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers.

- NMR Analysis : Compare coupling constants (e.g., J values for cyclopropane protons) with literature data .

Advanced: How to analyze complex by-product mixtures in esterification reactions?

Methodological Answer:

- LC-MS/MS : Identify low-abundance by-products (e.g., methyl 2-cyclopropyl-2-oxopropanoate) via fragmentation patterns.

- Cross-Validation : Compare with impurity profiles of structurally related compounds, such as ethyl 2-(1H-indol-3-yl)-2-methylpropanoate derivatives .

Q. Table 4: By-Product Identification Workflow

| Step | Technique | Purpose | Example Output |

|---|---|---|---|

| 1 | GC-MS | Volatile by-product screening | Methyl acrylate detected (m/z 86) |

| 2 | HRMS | Exact mass determination | [M+H]+ = 187.0970 (calc. 187.0964) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.